Cas no 2138411-08-0 (1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)-)

1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol
- 2-(Azepan-1-ylmethyl)-1,1,1-trifluorobutan-2-ol
- 1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)-
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- Inchi: 1S/C11H20F3NO/c1-2-10(16,11(12,13)14)9-15-7-5-3-4-6-8-15/h16H,2-9H2,1H3
- InChI Key: VJCDUZRBOVWGPR-UHFFFAOYSA-N
- SMILES: FC(C(CC)(CN1CCCCCC1)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 212
- Topological Polar Surface Area: 23.5
- XLogP3: 2.7
1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694415-1.0g |
2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol |
2138411-08-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-694415-5.0g |
2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol |
2138411-08-0 | 5.0g |
$3273.0 | 2023-03-10 | ||
Enamine | EN300-694415-0.05g |
2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol |
2138411-08-0 | 0.05g |
$948.0 | 2023-03-10 | ||
Enamine | EN300-694415-0.5g |
2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol |
2138411-08-0 | 0.5g |
$1084.0 | 2023-03-10 | ||
Enamine | EN300-694415-2.5g |
2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol |
2138411-08-0 | 2.5g |
$2211.0 | 2023-03-10 | ||
Enamine | EN300-694415-10.0g |
2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol |
2138411-08-0 | 10.0g |
$4852.0 | 2023-03-10 | ||
Enamine | EN300-694415-0.25g |
2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol |
2138411-08-0 | 0.25g |
$1038.0 | 2023-03-10 | ||
Enamine | EN300-694415-0.1g |
2-[(azepan-1-yl)methyl]-1,1,1-trifluorobutan-2-ol |
2138411-08-0 | 0.1g |
$993.0 | 2023-03-10 |
1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)- Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on 1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)-
1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)-: A Comprehensive Overview
1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)-, also known by its CAS registry number 2138411-08-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the azepine family, which is a seven-membered ring containing one nitrogen atom. The presence of the trifluoromethyl group and the ethylhexahydro substitution adds unique electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.
The structure of 1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)- is characterized by a saturated azepine ring system with an ethanol group at the 1-position. The trifluoromethyl group attached to the α-carbon introduces a strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. This feature makes it a valuable precursor in the synthesis of more complex molecules, particularly in drug discovery and materials science.
Recent studies have highlighted the importance of CAS 2138411-08-0 in the development of novel therapeutics. Researchers have explored its role as a building block in constructing bioactive compounds with potential anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain enzymes involved in neurodegenerative diseases.
In terms of synthesis, 1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)- can be prepared through various routes, including ring-closing metathesis and nucleophilic substitution reactions. These methods allow for precise control over the stereochemistry and functional groups, enabling the creation of enantiomerically pure compounds. The use of transition metal catalysts has significantly improved the efficiency of these reactions, making large-scale production more feasible.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics and advanced materials. For example, researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) due to its ability to modulate electronic transitions. A 2023 paper in Nature Communications reported that incorporating this compound into OLED structures enhances their efficiency and stability under high operational conditions.
In addition to its chemical applications, CAS 2138411-08-0 has shown promise in catalytic processes. Its ability to act as a chiral ligand in asymmetric catalysis has been explored in recent studies. A team at Stanford University reported that this compound can facilitate the enantioselective synthesis of complex organic molecules, which is crucial for producing chiral drugs with high optical purity.
The environmental impact of synthesizing and using 1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)- has also been a topic of interest. Researchers are working on developing greener synthesis routes that minimize waste and reduce energy consumption. For instance, the use of biocatalysts or renewable feedstocks is being explored to make the production process more sustainable.
In conclusion, CAS 2138411-08-0, or 1H-Azepine-1-ethanol, α-ethylhexahydro-α-(trifluoromethyl)-, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new possibilities for this compound, its role in advancing technological and medical frontiers is expected to grow significantly.
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